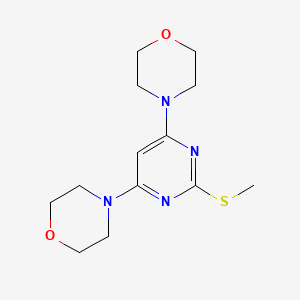

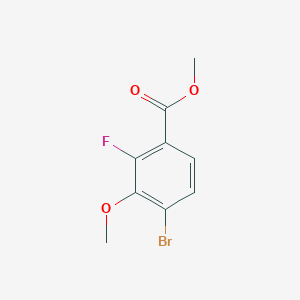

![molecular formula C18H13NO4S B2435844 3-[(3-Phenoxybenzoyl)amino]-2-thiophenecarboxylic acid CAS No. 849333-95-5](/img/structure/B2435844.png)

3-[(3-Phenoxybenzoyl)amino]-2-thiophenecarboxylic acid

Overview

Description

“3-[(3-Phenoxybenzoyl)amino]-2-thiophenecarboxylic acid” is a chemical compound with the molecular formula C18H13NO4S . It has a molecular weight of 339.37 . This compound is used in various fields of research and industry.

Synthesis Analysis

The synthesis of 3-phenoxybenzoic acid derivatives, including 2-cyanoprop-2-yl 3-phenoxybenzoate, has been studied . The reaction of 2-cyanoprop-2-yl 3-phenoxybenzoate with aliphatic alcohols and HCl produced ethyl and isopropyl imidates of 2-methyl-2-(3-phenoxybenzoate)-propionic acid .Molecular Structure Analysis

The InChI code for this compound is 1S/C18H13NO4S/c20-17(19-15-9-10-24-16(15)18(21)22)12-5-4-8-14(11-12)23-13-6-2-1-3-7-13/h1-11H, (H,19,20)(H,21,22) .Physical And Chemical Properties Analysis

This compound is a solid .Scientific Research Applications

Pharmacological Activity

3-Phenoxybenzoic acid derivatives, including “3-[(3-Phenoxybenzoyl)amino]-2-thiophenecarboxylic acid”, have been synthesized and their pharmacological activity has been studied . Several compounds were found to exhibit peroxisome proliferator-activated receptor γ agonist activity . They were also found to be capable of activating glucokinase and inhibiting protein glycation .

Diabetes Development Targets

These compounds have been studied for diabetes development targets such as peroxisome proliferator-activated receptor (PPAR) and AMP-activated kinase (AMPK) and their antiglycating properties .

Antioxidant Properties

Compounds in this series possess high biological activity and include highly efficacious antioxidant .

Anti-inflammatory Properties

These compounds have been found to have marginally toxic nonsteroidal anti-inflammatory properties .

Anti-allergic Properties

The compounds have been found to have anti-allergic properties .

Immunomodulating Properties

These compounds have been found to have immunomodulating properties .

Cardiologic Properties

The compounds have been found to have cardiologic properties .

Antimicrobial Properties

These compounds have been found to have antimicrobial properties .

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of 3-[(3-Phenoxybenzoyl)amino]-2-thiophenecarboxylic acid is the Peroxisome Proliferator-Activated Receptor γ (PPAR-γ) . PPAR-γ is a type of nuclear receptor protein that plays a crucial role in regulating adipogenesis and glucose metabolism .

Mode of Action

3-[(3-Phenoxybenzoyl)amino]-2-thiophenecarboxylic acid acts as an agonist of PPAR-γ . This means it binds to the receptor and activates it, leading to a series of intracellular events. The activation of PPAR-γ can lead to the transcription of specific genes that regulate glucose and lipid metabolism .

Biochemical Pathways

The activation of PPAR-γ by 3-[(3-Phenoxybenzoyl)amino]-2-thiophenecarboxylic acid affects several biochemical pathways. It can lead to the activation of glucokinase , an enzyme that facilitates the first step of glycolysis by converting glucose to glucose-6-phosphate . This compound also exhibits antiglycation properties, which can prevent the formation of advanced glycation end-products, harmful compounds that can accumulate in diabetes and aging .

Result of Action

The activation of PPAR-γ and glucokinase by 3-[(3-Phenoxybenzoyl)amino]-2-thiophenecarboxylic acid can lead to improved glucose metabolism . Its antiglycation properties can help prevent the accumulation of harmful advanced glycation end-products . These actions can potentially be beneficial in the management of metabolic disorders like diabetes .

Action Environment

The action, efficacy, and stability of 3-[(3-Phenoxybenzoyl)amino]-2-thiophenecarboxylic acid can be influenced by various environmental factors These may include the physiological environment (such as pH and temperature), presence of other drugs or substances, and individual patient factors (such as age, sex, genetics, and disease state).

properties

IUPAC Name |

3-[(3-phenoxybenzoyl)amino]thiophene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13NO4S/c20-17(19-15-9-10-24-16(15)18(21)22)12-5-4-8-14(11-12)23-13-6-2-1-3-7-13/h1-11H,(H,19,20)(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGJBKTLOTKCFTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)NC3=C(SC=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201330210 | |

| Record name | 3-[(3-phenoxybenzoyl)amino]thiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201330210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

43.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666050 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

849333-95-5 | |

| Record name | 3-[(3-phenoxybenzoyl)amino]thiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201330210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

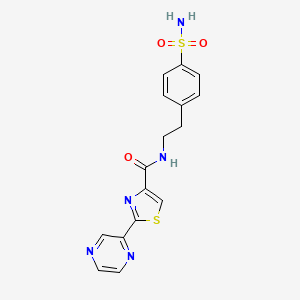

![4-[1-(3,4-Dimethylphenyl)-5-oxopyrrolidine-3-carbonyl]-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2435767.png)

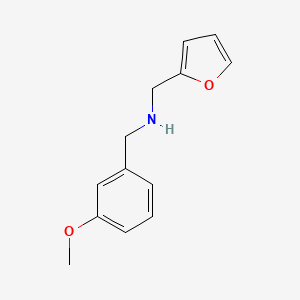

![N-{4-[2,4-di(tert-pentyl)phenoxy]butyl}-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxamide](/img/structure/B2435768.png)

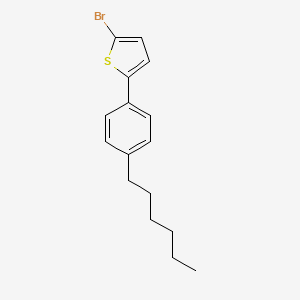

![(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)methanone](/img/structure/B2435769.png)

![1-(3,4-difluorophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2435776.png)

![Methylethyl 2-[3-(4-methoxyphenyl)-4-methyl-2-oxochromen-7-yloxy]acetate](/img/structure/B2435780.png)

![3-(2,4-dimethylphenyl)-3-hydroxy-1-phenyl-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2435782.png)

![4-Amino-2-[(6-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]pyrimidine-5-carbonitrile](/img/structure/B2435784.png)